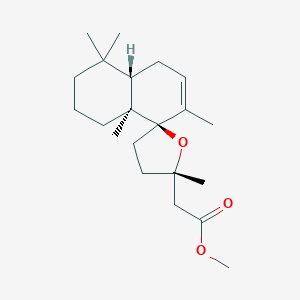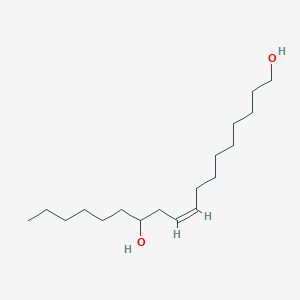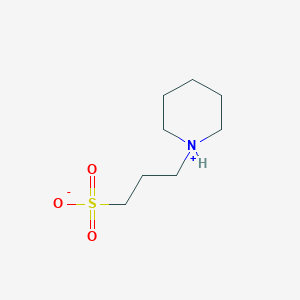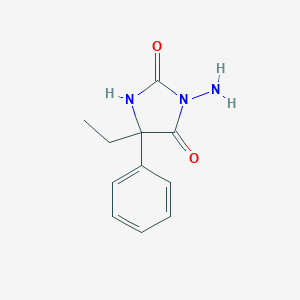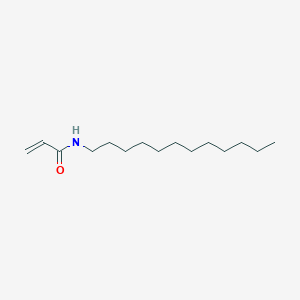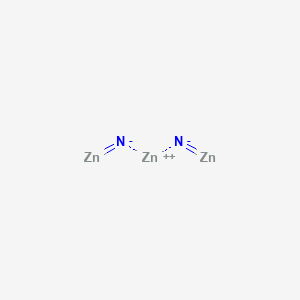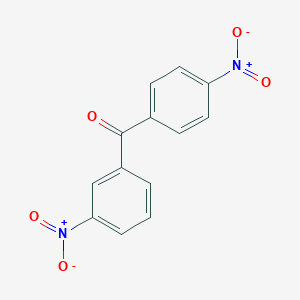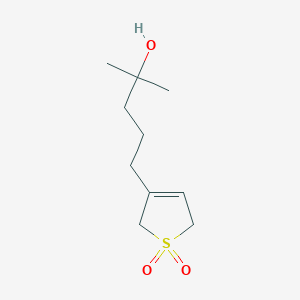
Myrcenol sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Myrcenol sulfone typically involves the reaction of thiophene derivatives with butanol under specific conditions. The process may include steps such as sulfonation, reduction, and purification to achieve the desired product. Common reagents used in these reactions include sulfuric acid, hydrogen gas, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced separation techniques, such as high-performance liquid chromatography (HPLC), is essential for isolating and purifying the final product .
Análisis De Reacciones Químicas
Types of Reactions
Myrcenol sulfone undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the sulfone group to sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions on the thiophene ring using halogens and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Bromine, alkyl halides, and catalysts like iron(III) chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted thiophene derivatives .
Aplicaciones Científicas De Investigación
Myrcenol sulfone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Myrcenol sulfone involves its interaction with specific molecular targets and pathways. The sulfone group can participate in redox reactions, while the thiophene ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A simpler analog without the butanol side chain and sulfone group.
Thiophenol: Contains a phenol group instead of butanol.
Thiophene sulfone: Lacks the butanol side chain but has a sulfone group.
Uniqueness
Myrcenol sulfone is unique due to its combination of a thiophene ring, butanol side chain, and sulfone group.
Propiedades
Número CAS |
1135-22-4 |
|---|---|
Fórmula molecular |
C10H18O3S |
Peso molecular |
218.32 g/mol |
Nombre IUPAC |
5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol |
InChI |
InChI=1S/C10H18O3S/c1-10(2,11)6-3-4-9-5-7-14(12,13)8-9/h5,11H,3-4,6-8H2,1-2H3 |
Clave InChI |
OLQQKUGPGIOLIW-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCC1=CCS(=O)(=O)C1)O |
SMILES canónico |
CC(C)(CCCC1=CCS(=O)(=O)C1)O |
| 1135-22-4 | |
Pictogramas |
Acute Toxic; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


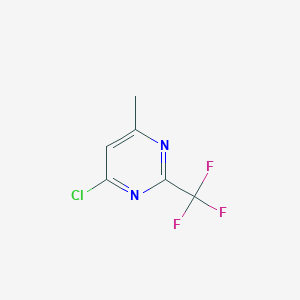


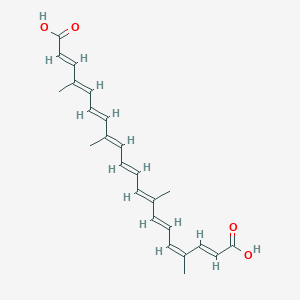
![2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B74698.png)
